
4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide” is an organic compound containing a benzenesulfonamide core with various substituents, including a methyl group, two nitro groups, and a trifluoromethyl phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide core with its various substituents. The nitro groups are electron-withdrawing, which could influence the reactivity of the molecule. The trifluoromethyl group is also electron-withdrawing and could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The nitro groups in the compound could potentially undergo reduction reactions to form amines. The trifluoromethyl group might undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitro and trifluoromethyl groups could increase its polarity and potentially its boiling point .科学的研究の応用
Photodynamic Therapy Applications
- Photosensitizing Properties for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Applications
- Potential Anti-Inflammatory and Anticancer Agents : Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study highlights the versatile bioactivity of benzenesulfonamide derivatives in various therapeutic contexts (Küçükgüzel et al., 2013).
Diagnostic and Imaging Applications
- pH-Responsive Contrast Agents for Medical Imaging : A paper by Uzal-Varela et al. (2020) focuses on the development of Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity. These complexes could be useful in medical imaging, specifically in MRI, as they provide a pH-dependent relaxivity response, which is vital for accurate diagnostics (Uzal-Varela et al., 2020).
Synthetic Chemistry and Drug Development Applications
Synthesis of Novel Pharmaceutical Compounds : The study by Sarvaiya, Gulati, and Patel (2019) describes the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds with benzenesulfonamide. These compounds show significant antimicrobial activity against various bacteria and fungi, indicating their potential in developing new pharmaceuticals (Sarvaiya, Gulati, & Patel, 2019).
Endothelin Antagonists for Cardiovascular Diseases : Research by Murugesan et al. (1998) on biphenylsulfonamide endothelin antagonists reveals a novel series of compounds with potential application in treating cardiovascular diseases, including hypertension and heart failure. These compounds showed promising activity in inhibiting endothelin-A (ETA) receptor (Murugesan et al., 1998).
作用機序
Target of Action
Compounds with nitro groups are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They can also act as intermediates in organic synthesis .
Mode of Action
Without specific information on this compound, it’s hard to determine its exact mode of action. Nitro compounds generally undergo reduction to form amines , which can interact with various biological targets.
Biochemical Pathways
The specific biochemical pathways this compound might affect are unknown. Nitro compounds can participate in various reactions, including nitration and reduction .
Pharmacokinetics
The presence of the nitro group might influence its absorption and distribution due to its polarity .
Result of Action
Nitro compounds can have various biological effects depending on their structure and the nature of their reduction products .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of reducing agents, which can affect the stability of the nitro group .
将来の方向性
特性
IUPAC Name |
4-methyl-3,5-dinitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O7S/c1-10-14(21(23)24)8-13(9-15(10)22(25)26)30(27,28)20-5-6-29-12-4-2-3-11(7-12)16(17,18)19/h2-4,7-9,20H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTQCORXNZIJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)
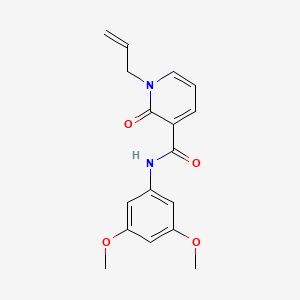
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)
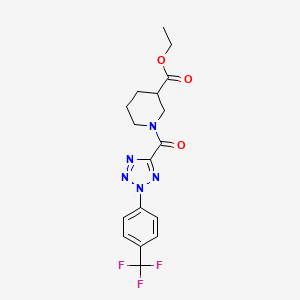
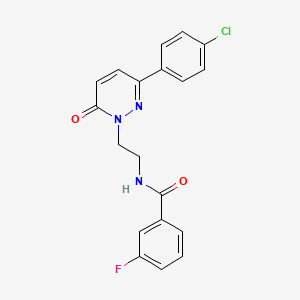
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)
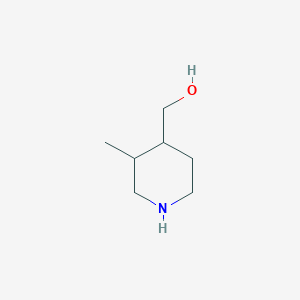
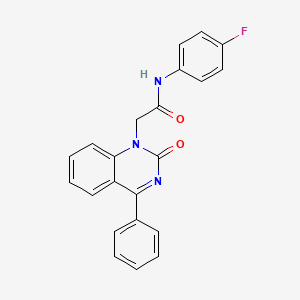
![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)